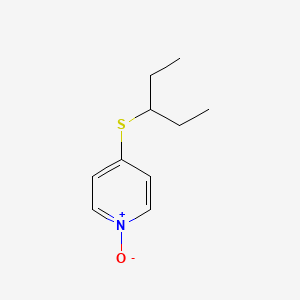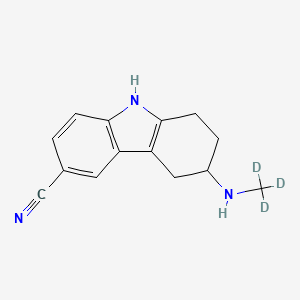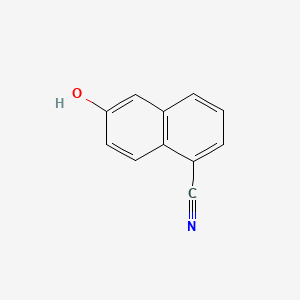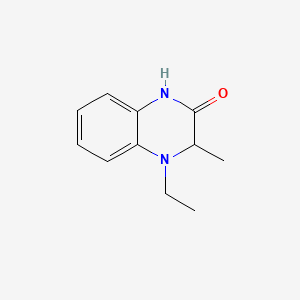
Ractopamin-O-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ractopamine is a phenol-based TAAR1 agonist and β adrenoreceptor agonist that stimulates β1 and β2 adrenergic receptors . It is used as an animal feed additive to promote leanness and increase food conversion efficiency in farmed animals .
Synthesis Analysis
A novel method for the synthesis of Deoxy ractopamine impurity and o-methyl ractopamine impurity of Ractopamine Hydrochloride has been developed . Both the impurities are process-related impurities and formed during API synthesis .
Molecular Structure Analysis
The molecular formula of Ractopamine O-methyl is C19H25NO3 . The average mass is 315.407 Da and the monoisotopic mass is 315.183441 Da .
Chemical Reactions Analysis
Ractopamine has been used in various studies to understand its chemical reactions. For instance, an ultrasensitive biosensor based on a rolling circle amplification (RCA) platform using a glucometer was developed to determine Ractopamine .
Physical and Chemical Properties Analysis
Ractopamine has a molecular formula of C18H23NO3, an average mass of 301.380 Da, and a monoisotopic mass of 301.167786 Da .
Wissenschaftliche Forschungsanwendungen
Effizienz von Futtermitteln für Nutztiere
Ractopamin-O-methyl ist weithin für seine Anwendung in der Nutztierindustrie zur Steigerung der Futtereffizienz bekannt. Es wirkt als β-adrenerger Agonist und verbessert das Futterverwertung Verhältnis, indem es die Magerheit bei Nutztieren wie Schweinen und Rindern erhöht . Diese Anwendung ist in Ländern von entscheidender Bedeutung, in denen die Verbindung als Futtermittelzusatzstoff zugelassen ist.
Wachstumsergebnisse bei Geflügel
Bei Geflügel trägt this compound zu einer verbesserten Wachstumsergebnisse bei. Es fördert die Muskelmasse gegenüber der Fettablagerung, was zu einem höheren Ertrag an magerem Fleisch führt, ein wünschenswertes Merkmal auf dem Geflügelmarkt .
Aquatische Toxikologie
Neuere Studien haben die möglichen Toxizitäten von this compound für Wasserlebewesen untersucht. Die Auswirkungen der Verbindung auf die aquatische Umwelt und die menschliche Gesundheit aufgrund ihres Abflusses von landwirtschaftlichen Flächen sind von erheblicher Bedeutung, was die Notwendigkeit für eine sorgfältige Bewirtschaftung und Entsorgung hervorhebt .
Physiologische Forschung an Zebrafischen
This compound wurde in der physiologischen Forschung unter Verwendung von Zebrafischen als Modellorganismus eingesetzt. Studien haben seine Auswirkungen auf die Herz-Kreislauf-, Atemwegs- und Bewegungsphysiologie untersucht und Einblicke in die Nicht-Zielwirkungen der Verbindung auf aquatische Arten geliefert .
Studien zum Lipidstoffwechsel
Der Einfluss der Verbindung auf den Lipidstoffwechsel ist ein weiteres interessantes Gebiet. Es beeinflusst Enzyme wie die Lipoproteinlipase, die den Triacylglycerol-Transfer zwischen Muskel und Fettgewebe steuert und so die Fettspeicherung und die Energiebereitstellung für das Muskelwachstum beeinflusst .
Verhaltensänderungen bei Nutztieren
Die Forschung hat sich auch auf die Verhaltensänderungen konzentriert, die durch this compound bei Nutztieren verursacht werden. Das Verständnis dieser Veränderungen ist entscheidend für das Tierwohl und die Optimierung von Dosierungsstrategien, um Stress zu minimieren und die Lebensqualität von Nutztieren zu verbessern .
Lebensmittelsicherheit und Rückstandsanalyse
Bedenken hinsichtlich der Lebensmittelsicherheit haben zur Entwicklung von Nachweismethoden für this compound-Rückstände in tierischen Produkten geführt. Diese Methoden gewährleisten die Einhaltung der gesetzlichen Vorgaben und gehen auf die Bedenken der Verbraucher hinsichtlich der Einnahme von Ractopamin-Rückständen ein .
Rechtliche und ethische Implikationen
Die Verwendung von this compound stand aufgrund seines umstrittenen Status im Mittelpunkt wissenschaftlicher und rechtlicher Streitigkeiten. Die ethischen Überlegungen zu seiner Verwendung in der Lebensmittelproduktion sowie die Vor- und Nachteile sowie Sicherheitsaspekte werden von Wissenschaftlern, Landwirten, Umweltschützern und Gesundheitsfürsprechern diskutiert .
Wirkmechanismus
Target of Action
Ractopamine O-methyl, also known as Ractopamine Methyl Ether, primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant roles in reproductive and non-reproductive tissues.
Mode of Action
Ractopamine O-methyl is a β-adrenergic agonist . It serves as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This interaction with its targets initiates a cascade of events that increase protein synthesis, resulting in increased muscle fiber size .
Biochemical Pathways
It is known that the compound’s action on beta-adrenergic receptors can lead to increased protein synthesis and muscle growth
Pharmacokinetics
A study on ractopamine (a similar compound) showed that the four isomers of ractopamine reached peak circulating concentrations (05 to 08 ng/mL) at 168 h after the initial dose . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ractopamine O-methyl and their impact on bioavailability.
Result of Action
Ractopamine O-methyl, like Ractopamine, is known to increase the rate of weight gain, improve feed efficiency, and increase carcass leanness in finishing swine . Its use in finishing swine yields about 3 kg (6.6 lb) of additional lean pork per animal, and improves feed efficiency by 10% .
Action Environment
The action, efficacy, and stability of Ractopamine O-methyl can be influenced by various environmental factors. For instance, the compound is used as a feed additive and its effects can be distributed by the blood to the muscle tissues .
Zukünftige Richtungen
The effects of voluntary removal of ractopamine hydrochloride on live performance and carcass characteristics of beef steers have been studied . The consequences of voluntary removal of ractopamine up to 8 days before slaughter were a linear decrease in live BW gain (0.64 kg/d), poorer gain efficiency, and numerically lighter carcass weight .
Biochemische Analyse
Biochemical Properties
Ractopamine O-methyl interacts with various enzymes and proteins. It is known to interact with lipoprotein lipase, an important enzyme that controls the triacylglycerol between the muscle and adipocyte tissue, improves lipid storage, and provides energy or muscle growth .
Cellular Effects
Ractopamine O-methyl has significant effects on various types of cells and cellular processes. It influences cell function by boosting locomotor activity, cardiac performance, oxygen consumption, and blood flow rate . It does not affect the cardiac rhythm regularity in zebrafish embryos .
Molecular Mechanism
The mechanism of action of Ractopamine O-methyl involves its role as a full agonist to murine (mouse or rat) TAAR1, a receptor protein . It is also an agonist to beta-adrenergic receptors . This leads to an increase in protein synthesis, resulting in increased muscle fiber size .
Temporal Effects in Laboratory Settings
The effects of Ractopamine O-methyl change over time in laboratory settings. Studies have shown that the consequences of voluntary removal of Ractopamine O-methyl up to 8 days before slaughter were a linear decrease in live body weight gain, poorer gain efficiency, and numerically lighter carcass weight .
Dosage Effects in Animal Models
The effects of Ractopamine O-methyl vary with different dosages in animal models. Zebrafish larvae subjected to waterborne Ractopamine O-methyl exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant boosts in locomotor activity, cardiac performance, oxygen consumption, and blood flow rate .
Transport and Distribution
Ractopamine O-methyl is distributed by the blood to the muscle tissues when used as a food additive .
Eigenschaften
IUPAC Name |
4-[3-[[2-(4-hydroxyphenyl)-2-methoxyethyl]amino]butyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(3-4-15-5-9-17(21)10-6-15)20-13-19(23-2)16-7-11-18(22)12-8-16/h5-12,14,19-22H,3-4,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHOYLOAYAAPCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329610-95-8 |
Source


|
| Record name | Ractopamine O-methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329610958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RACTOPAMINE O-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2PCQ8KRYS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2H-Azeto[1,2-a]cyclopenta[c]pyrrole](/img/structure/B588739.png)
![4-Ethoxy-1H-imidazo[2,1-b]purine](/img/structure/B588745.png)
![Isoxazolo[4,3-G]indolizine](/img/structure/B588748.png)
